

# Preliminary Studies on Thien carbazone-Methyl Herbicidal Activity: A Technical Guide

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## Compound of Interest

Compound Name: *Thien carbazone-methyl*

Cat. No.: *B109839*

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## Introduction

**Thien carbazone-methyl** is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.<sup>[1][2][3]</sup> It is utilized for both pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, primarily corn and wheat.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the preliminary studies on the herbicidal activity of **thien carbazone-methyl**, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.

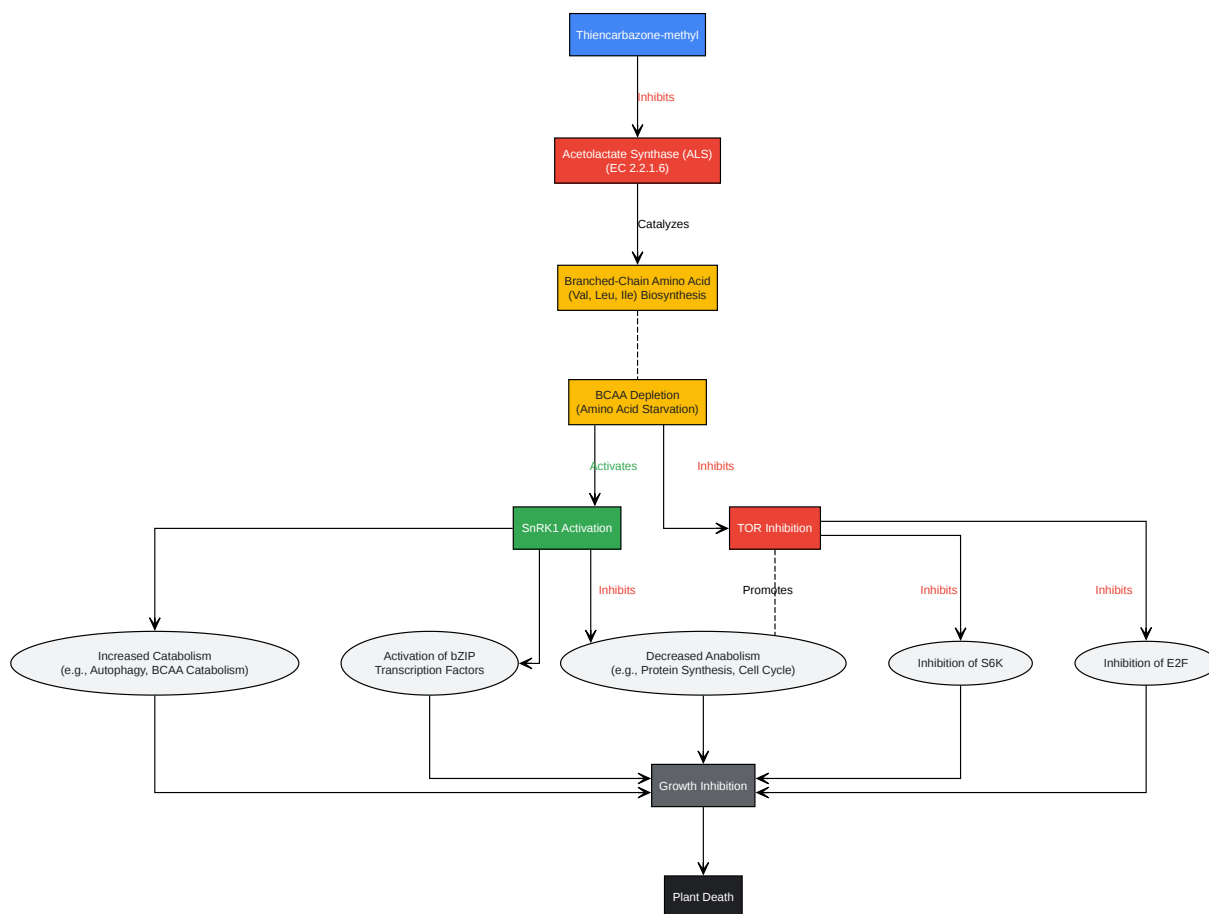
## Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

**Thien carbazone-methyl**'s primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).<sup>[1][2]</sup> ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.<sup>[4]</sup> This inhibition leads to a deficiency of these essential amino acids, which are vital for protein synthesis and overall plant growth. The subsequent starvation for these amino acids disrupts protein synthesis and cell growth, ultimately leading to plant death.<sup>[5]</sup>

## Signaling Pathway of Thien carbazone-Methyl Herbicidal Action

The herbicidal effect of **thien carbazone-methyl** is not merely a result of amino acid depletion but also involves a complex signaling cascade that regulates plant metabolism and growth in response to nutrient stress. The depletion of branched-chain amino acids acts as a starvation signal that leads to the activation of the Sucrose non-fermenting 1-Related protein Kinase 1 (SnRK1) pathway and the inhibition of the Target of Rapamycin (TOR) pathway.<sup>[4][6][7]</sup>

SnRK1 acts as a crucial energy sensor in plants, being activated under conditions of low energy and nutrient deprivation.<sup>[6]</sup> Its activation promotes catabolic processes to generate energy and represses anabolic, energy-consuming processes such as protein synthesis and cell growth.<sup>[6]</sup> Conversely, the TOR kinase is a central regulator of cell growth and proliferation, and its activity is promoted by nutrient availability.<sup>[4][7]</sup> Inhibition of TOR by amino acid starvation further halts growth-related processes.



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**Caption:** Signaling pathway of **Thien carbazon-methyl**'s herbicidal action.

## Quantitative Data on Herbicidal Efficacy

The herbicidal efficacy of **thiencarbazon-methyl** has been evaluated in numerous greenhouse and field studies against a variety of weed species. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Efficacy of **Thiencarbazon-methyl** on Various Weed Species (Post-emergence)

Weed Species	Common Name	Application Rate (g a.i./ha)	% Control	Days After Treatment (DAT)	Study Type
Polygonum convolvulus	Wild Buckwheat	2.1 (ED50)	50	-	Greenhouse
Amaranthus retroflexus	Redroot Pigweed	15	>95	28	Field
Chenopodium album	Common Lambsquarters	15	80-90	28	Field
Setaria viridis	Green Foxtail	15	>95	28	Field
Echinochloa crus-galli	Barnyardgrasses	15	90-95	28	Field
Fallopia convolvulus	Black-bindweed	10-15	85-95	21	Field
Galium aparine	Cleavers	10-15	>95	21	Field

Table 2: Efficacy of **Thiencarbazon-methyl** in Combination with Other Herbicides (Pre-emergence)

Weed Species	Common Name	Herbicide Combination	% Control	Weeks After Planting (WAP)	Study Type
Amaranthus palmeri	Palmer Amaranth	Thiencarbazonemethyl + Isoxaflutole + Atrazine	>90	20	Field
Ipomoea hederacea	Ivyleaf Morningglory	Thiencarbazonemethyl + Isoxaflutole + Atrazine	>90	20	Field
Abutilon theophrasti	Velvetleaf	Thiencarbazonemethyl + Isoxaflutole + Atrazine	>90	20	Field
Urochloa ramosa	Browntop Millet	Thiencarbazonemethyl + Isoxaflutole + Atrazine	90	20	Field

Table 3: Absorption and Translocation of <sup>14</sup>C-**Thiencarbazonemethyl** in Vining Weed Species (48 Hours After Treatment)

Weed Species	Common Name	<sup>14</sup> C Absorption (%)
Ipomoea hederacea	Ivyleaf Morningglory	60
Convolvulus arvensis	Field Bindweed	50
Polygonum convolvulus	Wild Buckwheat	35
Ipomoea purpurea	Tall Morningglory	17
Calystegia sepium	Hedge Bindweed	9

## Experimental Protocols

The following sections detail the general methodologies employed in the preliminary studies of **thiencarbazone-methyl**'s herbicidal activity.

### Greenhouse Efficacy Studies

Objective: To determine the dose-response of various weed species to **thiencarbazone-methyl** under controlled environmental conditions.

Experimental Design:

- Design: Randomized complete block design with 3-4 replications.
- Plant Material: Weed seeds were sown in pots (e.g., 10 cm diameter) filled with a commercial potting mix or a mixture of soil, sand, and peat. Plants were grown in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16 hours light).
- Herbicide Application: **Thiencarbazone-methyl** was applied at various rates to plants at a specific growth stage (e.g., 2-4 true leaves). Applications were made using a research track sprayer equipped with a flat-fan nozzle, delivering a spray volume of approximately 200-400 L/ha.
- Data Collection: Herbicidal efficacy was assessed visually at various intervals after treatment (e.g., 7, 14, 21, and 28 DAT) using a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) was often measured at the final assessment by harvesting the above-ground plant material.
- Data Analysis: Data were subjected to analysis of variance (ANOVA), and dose-response curves were generated to calculate values such as ED50 (the dose required to cause a 50% reduction in a measured parameter).

### Field Efficacy Trials

Objective: To evaluate the efficacy of **thiencarbazone-methyl** on a range of weed species under natural field conditions and to assess crop safety.

#### Experimental Design:

- Design: Randomized complete block design with 3-4 replications.
- Plot Size: Individual plots were typically in the range of 2 x 5 meters to 3 x 10 meters.
- Herbicide Application: Herbicides were applied using a backpack sprayer or a tractor-mounted boom sprayer calibrated to deliver a specific spray volume. Applications were made at different crop and weed growth stages for pre- and post-emergence trials.
- Data Collection: Weed control was assessed visually as a percentage compared to an untreated control at multiple time points after application. Crop injury was also visually rated on a similar percentage scale. In some studies, weed density and biomass were determined from quadrats placed within each plot. Crop yield was often measured at the end of the growing season.
- Data Analysis: Data were analyzed using ANOVA, and treatment means were separated using appropriate statistical tests (e.g., Fisher's LSD or Tukey's HSD).

## Absorption and Translocation Studies

Objective: To quantify the uptake and movement of **thiencarbazon-methyl** within susceptible weed species.

#### Experimental Design:

- Radiolabeling:  $^{14}\text{C}$ -labeled **thiencarbazon-methyl** was used to track its movement.
- Application: A precise amount of the radiolabeled herbicide solution was applied to a specific leaf of the test plants.
- Harvesting: Plants were harvested at different time points after application (e.g., 24, 48, 72 hours). The treated leaf was often washed with a solution (e.g., acetone:water) to remove unabsorbed herbicide.
- Quantification: The plants were sectioned into different parts (e.g., treated leaf, other leaves, stem, roots). The amount of  $^{14}\text{C}$  in each plant part was quantified using liquid scintillation spectrometry.

- Visualization: Autoradiography or phosphorimaging was sometimes used to visualize the distribution of the radiolabeled herbicide within the plant.



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